Tetroxoprim vs. Trimethoprim: Direct Comparison of Bacterial DHFR Inhibition Potency (Ki)
In a direct head-to-head study using dihydrofolate reductase (DHFR) isolated from E. coli MRE 600, Tetroxoprim exhibited a marginally lower inhibition constant (Ki) compared to Trimethoprim, indicating slightly higher affinity for the bacterial enzyme [1].
| Evidence Dimension | Inhibition Constant (Ki) for bacterial DHFR |
|---|---|
| Target Compound Data | 3.2 × 10⁻⁹ M (3.2 nM) |
| Comparator Or Baseline | Trimethoprim: 4.0 × 10⁻⁹ M (4.0 nM) |
| Quantified Difference | Tetroxoprim Ki is 0.8 nM lower (approximately 20% more potent in this assay) |
| Conditions | E. coli MRE 600 DHFR concentrated 16-fold by ion-exchange chromatography. The Michaelis constant (Km) for dihydrofolate was 2.7 × 10⁻⁵ M. |
Why This Matters
This data provides a quantitative basis for selecting Tetroxoprim in enzymatic studies where a slightly higher affinity for the target may be required.
- [1] Aschhoff HS. Tetroxoprim – a new inhibitor of bacterial dihydrofolate reductase. J Antimicrob Chemother. 1979 Nov;5(Supplement_B):19–25. View Source
